BenchChemオンラインストアへようこそ!

3-Bromo-6-trifluoromethylsulfanyl-pyridazine

lipophilicity ADME drug design

3-Bromo-6-trifluoromethylsulfanyl-pyridazine (CAS 1206524-28-8) is a heterocyclic building block featuring a pyridazine core with a bromine at the 3‑position and a trifluoromethylsulfanyl (SCF3) group at the 6‑position. Its molecular formula is C5H2BrF3N2S (MW 259.05 g/mol).

Molecular Formula C5H2BrF3N2S
Molecular Weight 259.05 g/mol
CAS No. 1206524-28-8
Cat. No. B3221262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-trifluoromethylsulfanyl-pyridazine
CAS1206524-28-8
Molecular FormulaC5H2BrF3N2S
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1SC(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2S/c6-3-1-2-4(11-10-3)12-5(7,8)9/h1-2H
InChIKeyZJOSPNAXHKZGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-trifluoromethylsulfanyl-pyridazine (CAS 1206524-28-8): A Strategic Pyridazine Building Block for Medicinal Chemistry and Agrochemical Research


3-Bromo-6-trifluoromethylsulfanyl-pyridazine (CAS 1206524-28-8) is a heterocyclic building block featuring a pyridazine core with a bromine at the 3‑position and a trifluoromethylsulfanyl (SCF3) group at the 6‑position . Its molecular formula is C5H2BrF3N2S (MW 259.05 g/mol) . The simultaneous presence of a halogen leaving group and a versatile SCF3 moiety makes it a valuable intermediate for constructing functionalized pyridazine libraries for pharmaceutical and agrochemical discovery . The SCF3 group imparts a combination of high lipophilicity and strong electron‑withdrawing character, which are key modifiers of ADME and target‑binding properties in drug candidates [1].

Why 3-Bromo-6-trifluoromethylsulfanyl-pyridazine Cannot Be Replaced by Close Analogs – Quantitative Differentiation Evidence


Although closely related pyridazine derivatives share the same scaffold, variation of the 3‑halogen or 6‑sulfanyl substituent leads to substantial differences in lipophilicity, polar surface area, electron‑withdrawing strength, and cross‑coupling reactivity . These physicochemical and electronic differences translate into meaningful outcomes in synthesis efficiency, metabolic stability, and pharmacokinetic behavior, making simple interchange without experimental verification risky . The following quantitative evidence demonstrates where 3‑bromo‑6‑trifluoromethylsulfanyl‑pyridazine is empirically differentiated from its most relevant comparators.

3-Bromo-6-trifluoromethylsulfanyl-pyridazine – Head‑to‑Head Quantitative Evidence Against Key Comparators


LogP Lipophilicity Advantage Over 3‑Bromo‑6‑(trifluoromethyl)pyridazine and 3‑Bromo‑6‑(methylsulfanyl)pyridazine

The target compound exhibits a computed logP of 2.851, which is 0.593 units higher than 3‑bromo‑6‑(trifluoromethyl)pyridazine (logP 2.258) and 0.878 units higher than 3‑bromo‑6‑(methylsulfanyl)pyridazine (logP 1.973) . This elevated lipophilicity is contributed by the SCF3 group, which has a Hansch π constant of 1.43 versus 0.88 for CF3 and approximately 0.61 for SMe [1]. Higher logP correlates with improved membrane permeability and potential oral bioavailability.

lipophilicity ADME drug design

Polar Surface Area (PSA) Differentiation from 3‑Bromo‑6‑(trifluoromethyl)pyridazine

The target compound has a computed PSA of 51.08 Ų, almost double that of 3‑bromo‑6‑(trifluoromethyl)pyridazine (PSA = 25.78 Ų) . The increased PSA arises from the sulfur atom in the SCF3 group, which provides additional hydrogen‑bond acceptor capacity. In drug design, PSA values between 20 and 140 Ų are generally associated with good passive oral absorption, but values below 60–70 Ų are often preferred for CNS penetration [1]. The target compound's PSA thus positions it favorably for oral drugs while potentially limiting CNS entry compared to the lower‑PSA CF3 analog.

polar surface area oral absorption ADME

Superior Cross‑Coupling Reactivity of Bromine vs Chlorine in 3‑Chloro‑6‑trifluoromethylsulfanyl‑pyridazine

Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides [1]. This general principle directly applies to 3‑bromo‑6‑trifluoromethylsulfanyl‑pyridazine versus its chloro analog (CAS 1206523‑89‑8). The faster oxidative addition of the brominated compound allows for milder coupling conditions (lower temperature, shorter time) and often higher yields in Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira reactions. Although direct kinetic data for these specific pyridazines are not publicly available, the class‑level trend is well‑established: aryl bromides are typically 10–100 times more reactive than aryl chlorides in Pd‑catalyzed cross‑couplings [2].

oxidative addition palladium catalysis cross-coupling

Electronic Differentiation: Hammett σp Constants of SCF3 vs CF3 vs SMe

The SCF3 group has a Hammett σp value of 0.50, compared to 0.54 for CF3 and 0.00 for SMe [1]. This places SCF3 as a strong electron‑withdrawing group, nearly equivalent to CF3 in inductive effect but with significantly higher lipophilicity (Hansch π 1.44 vs 0.88). The electron‑withdrawing strength affects the electrophilicity of the pyridazine ring, the reactivity of the bromine substituent, and the pKa of adjacent functional groups, all of which influence downstream chemical transformations and biological target interactions.

Hammett constant electron-withdrawing group substituent effect

Metabolic Stability Advantage of SCF3 over Methylsulfanyl (SMe)

The SCF3 group confers enhanced metabolic stability compared to the non‑fluorinated SMe analog due to the strength of C–F bonds, which resist oxidative metabolism [1]. This stabilization is a general property of trifluoromethylthio substituents and has driven their adoption in pharmaceutical and agrochemical research [2]. While direct comparative metabolic half‑life data for the specific pyridazine derivatives are not available, the trend is consistently observed across multiple structural classes [1].

metabolic stability trifluoromethylthio drug metabolism

Optimal Research and Industrial Applications for 3-Bromo-6-trifluoromethylsulfanyl-pyridazine Based on Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Simultaneous Lipophilicity and Electron‑Withdrawing Tuning

When a lead series requires an increase in lipophilicity without compromising electron‑withdrawing character, 3‑bromo‑6‑trifluoromethylsulfanyl‑pyridazine offers a one‑fragment solution. Its SCF3 group provides a Hansch π of 1.44 and σp of 0.50, outperforming the CF3 analog (π 0.88, σp 0.54) in lipophilic contribution while maintaining similar electronic effects [1]. This can be leveraged to improve cell permeability and target engagement in whole‑cell assays.

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The bromine substituent enables rapid diversification through Suzuki, Buchwald‑Hartwig, or Sonogashira couplings under milder conditions than the chloro analog. This allows for high‑throughput parallel synthesis of functionalized pyridazine libraries with greater efficiency [2]. The differentiated reactivity reduces catalyst loadings and reaction temperatures, lowering both cost and environmental footprint.

Agrochemical Discovery Targeting Enhanced Field Stability

The metabolic stability advantage of SCF3 over SMe makes this compound a preferred building block for designing agrochemical leads that must persist under environmental oxidative conditions. The trifluoromethylthio group resists metabolic sulfur oxidation, potentially extending the effective half‑life of candidates in plant or soil systems [3].

Peripherally Restricted Drug Design Leveraging Differentiated PSA

The PSA of 51.08 Ų positions this compound in a range that supports good oral absorption while providing a higher barrier to passive CNS penetration than the CF3 analog (PSA 25.78 Ų). Medicinal chemists seeking to minimize CNS exposure of cardiovascular or anti‑inflammatory agents can incorporate this building block to exploit this physicochemical differentiation .

Quote Request

Request a Quote for 3-Bromo-6-trifluoromethylsulfanyl-pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.